molecular formula C9H6Cl2N2O B1611449 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 657423-57-9

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1611449
CAS No.: 657423-57-9
M. Wt: 229.06 g/mol
InChI Key: TUDMJGXXGOORCD-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole (C₉H₆Cl₂N₂O; molecular weight ~228.07) is a disubstituted 1,2,4-oxadiazole derivative characterized by a chloromethyl group at position 3 and a 3-chlorophenyl substituent at position 3. The compound’s exact mass is 227.9623 Da . The 1,2,4-oxadiazole core is a five-membered heterocycle with one oxygen and two nitrogen atoms, conferring rigidity and stability.

Properties

IUPAC Name

3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDMJGXXGOORCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435344
Record name 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657423-57-9
Record name 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
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Preparation Methods

General Synthetic Routes for 1,2,4-Oxadiazoles

Two classical methods are primarily used for synthesizing 1,2,4-oxadiazoles:

The amidoxime route is particularly relevant for preparing 3,5-disubstituted 1,2,4-oxadiazoles such as the target compound.

Preparation of 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

Starting Materials and Key Intermediates

  • Benzamidoxime derivatives : Prepared by reaction of hydroxylamine hydrochloride with nitriles.
  • Acyl chlorides : Derived from substituted benzoic acids, including 3-chlorobenzoic acid for the 3-chlorophenyl substituent.
  • Chloroacetyl chloride : Used to introduce the chloromethyl group at the 3-position of the oxadiazole ring.

Stepwise Preparation Method

Step 1: Synthesis of Benzamidoxime
  • Hydroxylamine hydrochloride reacts with the corresponding nitrile (e.g., 3-chlorobenzonitrile) in ethanol/water under reflux to form the amidoxime intermediate.
  • The product is purified by recrystallization.
Step 2: Preparation of Acyl Chloride
  • 3-Chlorobenzoic acid is converted to 3-chlorobenzoyl chloride by refluxing with thionyl chloride.
  • Excess thionyl chloride is removed by distillation.
Step 3: Formation of the Oxadiazole Ring (Cyclization)
  • The amidoxime is reacted with chloroacetyl chloride in the presence of triethylamine at low temperature (0 °C) to form an intermediate.
  • Without isolation, the reaction mixture is heated in toluene under reflux for 12 hours to induce cyclization, forming the this compound.
  • The product is purified by extraction and silica gel column chromatography using hexane/ethyl acetate mixtures.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Product Yield (%) Physical State Reference
Amidoxime formation Hydroxylamine hydrochloride + 3-chlorobenzonitrile, ethanol/water, reflux 5 h 3-Chlorobenzamidoxime Not specified Solid (recrystallized)
Acyl chloride synthesis 3-Chlorobenzoic acid + thionyl chloride, reflux 2 h 3-Chlorobenzoyl chloride Quantitative Liquid (used directly)
Cyclization to oxadiazole Amidoxime + chloroacetyl chloride + triethylamine, 0 °C addition, then reflux in toluene 12 h This compound 99 White solid

Alternative and Supporting Synthetic Procedures

Use of Phosphoryl Chloride as Dehydrating Agent

  • Amidoximes have been cyclized with acyl chlorides using phosphoryl chloride as a dehydrating agent to form 1,2,4-oxadiazoles.
  • This method involves refluxing the acylhydrazide intermediate with phosphoryl chloride, followed by workup and purification.

Green Chemistry Approaches

  • Recent advances include microwave-assisted synthesis, electrochemical methods, and surfactant-mediated cyclizations aiming to reduce reaction times and improve yields.
  • For example, visible light-induced oxidative cyclization and aqueous medium catalysis have been reported for related oxadiazole derivatives, but specific application to chloromethyl-substituted derivatives requires further adaptation.

Mechanistic Insights and Reaction Analysis

  • The key step involves nucleophilic attack of the amidoxime's nitrogen on the acyl chloride, followed by intramolecular cyclization and dehydration to form the oxadiazole ring.
  • The chloromethyl substituent is introduced via chloroacetyl chloride, which reacts with the amidoxime before ring closure.
  • Reaction monitoring by TLC and characterization by NMR (1H, 13C), melting point, and mass spectrometry confirm product formation and purity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes References
Amidoxime + Acyl chloride Amidoxime, chloroacetyl chloride, triethylamine 0 °C addition, reflux in toluene 12 h 99 Most common, high yield, widely used
Amidoxime + Acyl chloride Amidoxime, acyl chloride, POCl3 Reflux with POCl3 Moderate Alternative cyclization with dehydrating agent
Green methods Various catalysts, microwave, light Mild conditions, shorter times Variable Emerging eco-friendly methods

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group exhibits high reactivity toward nucleophiles. Key substitutions include:

Thiocyanation and Selenocyanation

Treatment with potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN) in acetonitrile at 82°C produces thio- or selenocyanatomethyl derivatives (Table 1) .

Reagent Product Yield Conditions
KSCN5-(thiocyanatomethyl)-3-(3-Cl-Ph)85%MeCN, 82°C, 4 h
KSeCN5-(selenocyanatomethyl)-3-(3-Cl-Ph)78%MeCN, 82°C, 4 h

This reaction proceeds via an SN2 mechanism , facilitated by tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

Amination

Reaction with primary or secondary amines (e.g., morpholine, piperidine) replaces the chlorine atom with an amine group. For example, treatment with morpholine in dichloromethane (DCM) produces 5-(morpholinomethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole .

Ring-Opening and Rearrangement

Under strongly acidic conditions (e.g., concentrated HCl, reflux), the 1,2,4-oxadiazole ring undergoes hydrolysis to form 3-(3-chlorophenyl)-5-chloromethyl-1,2,4-oxadiazole hydrazide , a precursor for synthesizing fused heterocycles .

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄. For example, coupling with 4-methoxyphenylboronic acid yields 3-(4-methoxybiphenyl-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole .

Mechanistic Insights

  • Steric and electronic effects : The electron-deficient oxadiazole ring directs nucleophiles to the chloromethyl group rather than the aromatic ring .

  • Catalytic roles : TBAB enhances thiocyanation by stabilizing the transition state through ion-pair interactions .

This compound’s versatility in nucleophilic substitutions and cross-couplings makes it a critical intermediate in pharmaceutical and materials science research .

Scientific Research Applications

Anticancer Activity

Numerous studies have identified derivatives of 1,2,4-oxadiazoles as potential anticancer agents. The compound 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has shown promise in this area.

  • Case Study : A study by Maftei et al. synthesized various oxadiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of cancer cells, indicating moderate activity .
CompoundCell LineIC50 (µM)
1HT-2992.4
2OVXF 8992.76
3PXF 17529.27

Antioxidant Properties

Research has also indicated that oxadiazole derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

  • Case Study : A synthesis of novel oxadiazole derivatives revealed significant antioxidant activity through various assays, suggesting potential therapeutic applications in oxidative stress management .

Electrochemical Applications

The electrochemical properties of oxadiazoles have been explored for applications in sensors and energy storage devices.

  • Case Study : Research demonstrated the use of oxadiazole-based compounds in developing electrochemical sensors for detecting specific biomolecules, showcasing their utility in analytical chemistry .

Summary of Findings

The applications of this compound span various fields including medicinal chemistry and materials science. Its derivatives have shown potential as anticancer agents and antioxidants while also being applicable in electrochemical sensors.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight Key Properties/Activities Reference
3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole 3: Chloromethyl; 5: 3-Chlorophenyl C₉H₆Cl₂N₂O 228.07 Reactive chloromethyl group; moderate lipophilicity
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 3: 3,4-Dichlorophenyl; 5: Indole C₁₅H₉Cl₂N₃O 318.16 MAO-B inhibitor; neuroprotective potential
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole 3: 4-Trifluoromethylphenyl; 5: 3-Chlorothiophene C₁₂H₆ClF₃N₂OS 324.70 Apoptosis inducer; anticancer activity
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 3: Chloromethyl; 5: 4-Bromophenyl C₉H₆BrClN₂O 272.52 Higher halogen content; potential safety concerns
3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole 3: Chloromethyl; 5: Thiophene C₇H₅ClN₂OS 200.64 Improved solubility due to thiophene moiety
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole 3: Pyridazine; 5: Chloromethyl C₇H₅ClN₄O 196.60 Hydrogen-bonding capability via pyridazine

Substituent Effects on Bioactivity

  • Halogen Position: The position of chlorine on the phenyl ring significantly impacts activity.
  • Heterocyclic Moieties : Compounds with thiophene (e.g., C₇H₅ClN₂OS) or indole (e.g., C₁₅H₉Cl₂N₃O) substituents demonstrate enhanced biological activity due to improved π-π stacking or enzyme inhibition .
  • Electron-Withdrawing Groups : The trifluoromethyl group in 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole enhances metabolic stability and target affinity, contributing to its anticancer activity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound logP (Predicted) Solubility (mg/mL) Stability Notes
This compound 3.2 <0.1 (Water) Stable under inert conditions
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole 4.5 <0.05 (Water) Sensitive to UV light
3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole 2.8 0.3 (Water) Improved aqueous solubility
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole 1.9 1.2 (Water) High polarity due to pyridazine

Biological Activity

3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in drug discovery.

  • Molecular Formula : C9H6Cl2N2O
  • Molecular Weight : 229.06 g/mol
  • CAS Number : 657423-57-9

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inducing apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-710.38Apoptosis via caspase activation
HT-10808.5Cell cycle arrest at G2/M phase
A-5499.0Induction of apoptosis

These findings suggest that the compound may act through mechanisms involving caspase activation and cell cycle disruption, similar to known chemotherapeutic agents .

Antimicrobial and Antiparasitic Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Reports indicate that certain analogs exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. Additionally, studies on related compounds have highlighted their potential as antiplasmodial agents against Plasmodium falciparum, demonstrating effective inhibition at low micromolar concentrations .

Structure-Activity Relationships (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural modifications. Key observations include:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity, while electron-donating groups improve anticancer efficacy.
  • Positioning of Substituents : The placement of substituents on the aromatic rings significantly affects the potency and selectivity of the compounds .

Case Studies

  • Anticancer Studies : A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Antiparasitic Activity : In a study assessing the effectiveness against Plasmodium falciparum, certain oxadiazole derivatives demonstrated selective inhibition with IC50 values below 40 nM, indicating potential for further development as antimalarial agents .

Q & A

Q. What are the optimized synthetic routes for 3-(chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be tailored for yield improvement?

The compound can be synthesized via two primary routes:

  • Route 1 : Reacting 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole intermediates with appropriate electrophiles under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Characterization involves IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry .
  • Route 2 : A one-pot protocol using 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles with KCN at controlled temperatures (e.g., 60–80°C). This method introduces nitrile groups or enables decyanation pathways, depending on reaction conditions .
    Yield Optimization : Adjust stoichiometry, use catalysts (e.g., NaH or Cs2_2CO3_3), and optimize reaction time (typically 6–24 hours).

Q. What spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies protons on the chloromethyl group (δ ~4.6–4.8 ppm) and aromatic protons (δ ~7.2–8.0 ppm). 13C^{13} \text{C}-NMR confirms oxadiazole ring carbons (δ ~165–175 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 256.97 for C9_9H6_6Cl2_2N2_2O) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N ratios .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Store in airtight containers away from heat and ignition sources due to its chloromethyl group’s reactivity .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of the oxadiazole ring influence biological activity?

  • 3-Position : Para-substituted aryl groups (e.g., 3-chlorophenyl) enhance enzyme inhibition (e.g., Sirt2 IC50_{50} = 1.5 µM). Halogen substituents improve lipophilicity and target binding .
  • 5-Position : Chloromethyl or cyclic aminomethyl groups are critical for apoptosis induction in cancer cells (e.g., T47D breast cancer line) by modulating caspase activation .
    SAR Strategy : Use combinatorial libraries to test substituents (e.g., trifluoromethyl, methoxy) and evaluate activity via high-throughput screening .

Q. What mechanisms underlie this compound’s apoptosis-inducing effects in cancer cells?

  • Cell Cycle Arrest : Flow cytometry reveals G1_1-phase arrest in T47D cells, followed by caspase-3/7 activation .
  • Target Identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a molecular target, linking the compound to insulin-like growth factor signaling disruption .

Q. How can computational modeling guide the design of derivatives with dual nuclear receptor modulation (e.g., FXR/PXR)?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to farnesoid X receptor (FXR) and pregnane X receptor (PXR). Key interactions include hydrogen bonding with Ser332 (FXR) and hydrophobic contacts with Leu308 (PXR) .
  • CoMFA Models : Develop 3D-QSAR models to correlate substituent electrostatic/steric fields with activity. For example, bulky groups at the 5-position improve FXR antagonism .

Q. How should researchers address contradictory biological activity data across cell lines?

  • Case Example : Compound 1d is active against breast (T47D) and colorectal (HCT-116) cancer lines but inactive in others (e.g., A549).
  • Resolution : Profile target expression (e.g., TIP47 levels via Western blot) and assess metabolic stability in inactive lines .

Q. What chemical derivatization strategies enable functional group interconversion while retaining bioactivity?

  • Nitrile Introduction : React the chloromethyl group with KCN to form 5-(cyanomethyl) derivatives, which can undergo further cyclization .
  • Bioisosteric Replacement : Replace the oxadiazole ring with thiadiazole or isoxazole to assess activity retention in insecticidal assays (e.g., Plutella xylostella LC50_{50} = 0.20 mg/L) .

Q. What advanced techniques confirm the stereochemical and crystalline properties of derivatives?

  • X-Ray Diffraction : Resolve crystal structures to validate regiochemistry (e.g., C–Cl bond angles) and intermolecular interactions (e.g., π-stacking in 3IIl) .
  • Chiral HPLC : Separate enantiomers (e.g., using Chiralpak AD-H columns) for studies on enantioselective bioactivity .

Q. How are enzyme inhibition potencies (e.g., IC50_{50}50​) determined for targets like Sirt2 or MAO?

  • Assay Protocol : Use recombinant human Sirt2 with α-tubulin-acetylLys40 peptide as a substrate. Measure deacetylation via fluorescence (λex_{ex}=355 nm, λem_{em}=460 nm) .
  • MAO Inhibition : Incubate with Amplex Red reagent to quantify H2_2O2_2 production; IC50_{50} values are derived from dose-response curves .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole

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